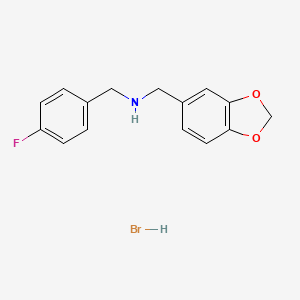

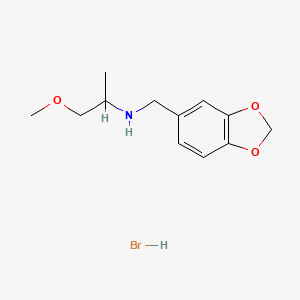

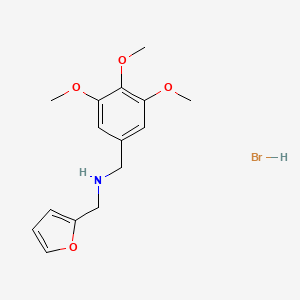

(1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydrobromide

Descripción general

Descripción

(1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound is known for its ability to act on certain receptors in the brain, which can result in various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Dopamine plays a critical role in the central and peripheral nervous system, influencing various physiological functions. Research has identified that antagonists and partial agonists of D2 receptors are employed in treating disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore with high D2R affinity includes aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, highlighting the significance of compounds like "(1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydrobromide" in developing therapeutic agents for neuropsychiatric conditions (Jůza et al., 2022).

Metalloporphyrin-Catalyzed C-H Bond Functionalization

Recent advances in organic synthesis emphasize the importance of C-H bond functionalization, with metalloporphyrin-catalyzed reactions playing a pivotal role. These reactions, including hydroxylation, amination, and carbenoid insertion, are crucial in biomimetic studies and the synthesis of complex organic molecules. The research underscores the utility of amine-functionalized compounds in creating regio-, diastereo-, or enantioselective products, essential for developing pharmaceuticals and materials science applications (Che et al., 2011).

PFAS Removal with Amine-Functionalized Sorbents

The environmental impact of perfluoroalkyl and polyfluoroalkyl substances (PFAS) has garnered significant attention due to their persistence and mobility. Research into amine-containing sorbents offers promising methods for PFAS removal from water supplies, highlighting the application of amine-functionalized materials in addressing environmental pollution and safeguarding public health (Ateia et al., 2019).

Synthesis of Organic Compounds

The detailed study and development of synthetic routes for organic compounds are vital for pharmaceutical manufacturing and material science. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen, illustrates the relevance of innovative approaches in organic synthesis, potentially involving compounds with amine functionalities for improving yields and reducing costs (Qiu et al., 2009).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2.BrH/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWCHBODFZLVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrobromide](/img/structure/B3106986.png)

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)

![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B3107027.png)

![{[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3107047.png)

![2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3107050.png)